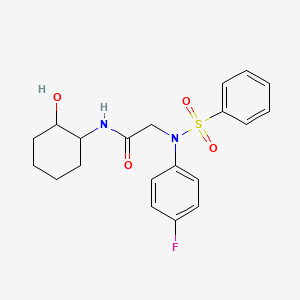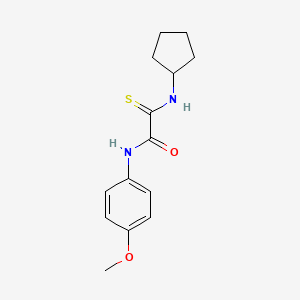
1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that this compound may inhibit bacterial and fungal growth by interfering with the synthesis of cell wall components. It has also been suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro. However, more studies are needed to determine its toxicity in vivo. Additionally, studies have shown that this compound may have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a broad-spectrum antibacterial, antifungal, and anticancer agent. However, one limitation is the lack of information on its toxicity in vivo.
Direcciones Futuras
For research on 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine include:
1. Further studies on its mechanism of action to better understand its antibacterial, antifungal, and anticancer properties.
2. Studies on its toxicity in vivo to determine its potential as a therapeutic agent.
3. Development of analogs with improved efficacy and reduced toxicity.
4. Exploration of its potential as an anti-inflammatory and antioxidant agent.
5. Studies on its potential as a drug delivery system.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. It has shown antibacterial, antifungal, and anticancer properties, and further research is needed to better understand its mechanism of action and potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has shown potential in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and anticancer properties. Studies have shown that this compound has inhibitory effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also shown antifungal activity against Candida albicans and Aspergillus niger. Additionally, it has exhibited anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2-phenoxy-1-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(15-27-17-10-5-2-6-11-17)25-21(22-14-18-12-7-13-28-18)23-20(24-25)16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXUNGZJVXHDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4200342.png)
![N-{5-[(3-anilino-3-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4200345.png)




![6-benzyl-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4200378.png)

amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4200395.png)
![N-(2,3-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4200399.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200400.png)
![N-cycloheptyl-2-{[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4200402.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4200410.png)
